molecular formula C19H15N3O3S B2371497 2-{[3,5-dimethyl-1-(thiophene-2-carbonyl)-1H-pyrazol-4-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 890604-18-9

2-{[3,5-dimethyl-1-(thiophene-2-carbonyl)-1H-pyrazol-4-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2371497
CAS No.: 890604-18-9
M. Wt: 365.41
InChI Key: DWWQWDCINYNCAO-UHFFFAOYSA-N
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Description

2-{[3,5-dimethyl-1-(thiophene-2-carbonyl)-1H-pyrazol-4-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a pyrazole ring, and an isoindole-1,3-dione moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and diverse applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3,5-dimethyl-1-(thiophene-2-carbonyl)-1H-pyrazol-4-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of 3,5-dimethyl-1H-pyrazole with thiophene-2-carbonyl chloride under basic conditions.

    Attachment of the Isoindole-1,3-dione Moiety: The resulting intermediate is then reacted with isoindole-1,3-dione in the presence of a suitable catalyst to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of high-purity reagents. Advanced techniques such as continuous flow synthesis and automated reaction monitoring can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[3,5-dimethyl-1-(thiophene-2-carbonyl)-1H-pyrazol-4-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or alkyl halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

2-{[3,5-dimethyl-1-(thiophene-2-carbonyl)-1H-pyrazol-4-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid and thiophene-2-carboxamide.

    Pyrazole Derivatives: Compounds with the pyrazole ring, such as 3,5-dimethylpyrazole and 1-phenyl-3,5-dimethylpyrazole.

    Isoindole Derivatives: Compounds featuring the isoindole-1,3-dione moiety, such as phthalimide and N-substituted phthalimides.

Uniqueness

2-{[3,5-dimethyl-1-(thiophene-2-carbonyl)-1H-pyrazol-4-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the thiophene ring enhances its electronic properties, while the pyrazole and isoindole-1,3-dione moieties contribute to its potential therapeutic activities.

Properties

IUPAC Name

2-[[3,5-dimethyl-1-(thiophene-2-carbonyl)pyrazol-4-yl]methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c1-11-15(12(2)22(20-11)19(25)16-8-5-9-26-16)10-21-17(23)13-6-3-4-7-14(13)18(21)24/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWQWDCINYNCAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC=CS2)C)CN3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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